molecular formula C3H8N2OS B3190611 O-ethyl hydrazinecarbothioate CAS No. 4468-82-0

O-ethyl hydrazinecarbothioate

Cat. No.: B3190611
CAS No.: 4468-82-0
M. Wt: 120.18 g/mol
InChI Key: LTYGNZSVLXJALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl hydrazinecarbothioate is a thioester derivative of hydrazinecarbothioic acid, characterized by an O-ethyl group attached to the oxygen atom and a hydrazine moiety linked to the thiocarbonyl group. Its molecular structure enables reactivity as both a nucleophile (via the hydrazine group) and an electrophile (via the thioester).

Synthesis: As detailed in , this compound derivatives are synthesized through a multi-step process. For example, O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate (precursor) reacts with hydrazine hydrate to yield S-substituted hydrazinecarbothioates. This intermediate is further functionalized with heterocyclic aldehydes to generate bioactive benzothiazole compounds targeting human monoamine oxidase-B (hMAO-B) .

Applications:
Primarily used as a synthetic intermediate, this compound facilitates the creation of selective enzyme inhibitors and ligands. Its structural flexibility allows modifications critical for pharmaceutical development.

Properties

CAS No.

4468-82-0

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

O-ethyl N-aminocarbamothioate

InChI

InChI=1S/C3H8N2OS/c1-2-6-3(7)5-4/h2,4H2,1H3,(H,5,7)

InChI Key

LTYGNZSVLXJALQ-UHFFFAOYSA-N

SMILES

CCOC(=S)NN

Canonical SMILES

CCOC(=S)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazinecarbothioamides

Hydrazinecarbothioamides (e.g., (E)-2-(4-benzyloxy-2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide) replace the thioester group with a thioamide (–NH–CS–NH–), enhancing their ability to act as multidentate ligands for metal coordination .

Property O-Ethyl Hydrazinecarbothioate Hydrazinecarbothioamides
Key Functional Group O-ethyl thioester Thioamide
Reactivity Nucleophilic substitution at thioester Chelation via thioamide and hydrazine
Applications Enzyme inhibitor intermediates Metal complexation, drug candidates
Synthesis Reaction of thioesters with hydrazine Cyclization with arylisothiocyanates

Research Findings :
Hydrazinecarbothioamides exhibit superior metal-binding capabilities compared to thioesters, making them preferred in coordination chemistry . However, this compound’s ester group provides better hydrolytic stability, favoring its use in multi-step syntheses .

Organophosphorus O-Ethyl Compounds

Organophosphorus analogues like O-ethyl methylphosphonothioate () share the O-ethyl group but differ in core structure, replacing the hydrazinecarbothioate backbone with a phosphonothioate group.

Property This compound O-Ethyl Methylphosphonothioate
Core Structure Hydrazinecarbothioate Phosphonothioate
Bioactivity Enzyme inhibition (e.g., hMAO-B) Insecticidal activity (e.g., Profenofos)
Stability Moderate hydrolytic stability High thermal and chemical stability
Applications Pharmaceuticals Pesticides, nerve agents

Research Findings: The O-ethyl group in both compounds enhances lipophilicity, but the phosphonothioate’s electrophilic phosphorus center confers pesticidal activity, unlike the hydrazinecarbothioate’s role in enzyme inhibition .

Substituted Hydrazinecarbothioate Esters

Variants like O-methyl or S-alkyl hydrazinecarbothioates differ in substitution patterns, altering physicochemical properties.

Substituent Impact on Properties Example Compound
O-Ethyl Increased lipophilicity ERK5 inhibitor (compound 2, IC50 ≈ 1 nM)
O-Methyl Higher polarity ERK5 inhibitor (compound 1, IC50 ≈ 1 nM)
S-Alkyl Enhanced nucleophilic reactivity S-(5-methoxybenzothiazol-2-yl) derivatives

Research Findings :
While O-ethyl and O-methyl groups in ERK5 inhibitors yield similar IC50 values, the ethyl group may improve metabolic stability in vivo due to reduced oxidative susceptibility .

Comparative Data Table

Compound Class Molecular Formula Key Applications Notable Derivatives
This compound C₃H₈N₂OS MAO-B inhibitor intermediates S-(5-Methoxybenzothiazol-2-yl) derivatives
Hydrazinecarbothioamides C₈H₁₀N₄OS Metal ligands, antitumor agents (E)-2-(4-Benzyloxy-2-hydroxybenzylidene) derivatives
O-Ethyl Phosphonothioates C₃H₉O₂PS Pesticides, chemical weapons Profenofos, EPN

Q & A

Q. How do researchers validate the stability of this compound-derived metal complexes under physiological conditions?

  • Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor complex dissociation via UV-vis or inductively coupled plasma mass spectrometry (ICP-MS) over 24–72 hours. Compare with control samples in inert atmospheres .

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